3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a thiazole ring, and a 1,2,4-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general strategies for the synthesis of 1,2,4-triazole-containing scaffolds often involve the use of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings (thiazole and 1,2,4-triazole) and a benzamide group. These groups are known to participate in various types of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the benzamide group. For instance, the 1,2,4-triazole ring can participate in various chemical reactions due to the presence of multiple nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms in the 1,2,4-triazole ring could enhance its ability to form hydrogen bonds, potentially affecting its solubility and stability .Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
Compounds with thiazole, triazole, and benzamide functionalities often serve as key intermediates in the synthesis of complex molecules. For example, Ledenyova et al. (2018) described the ANRORC mechanism involving thiazole derivatives, highlighting the utility of these compounds in understanding chemical reaction mechanisms and pathways (Ledenyova et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for steel, demonstrating their potential application in protecting industrial materials (Hu et al., 2016).
Anti-inflammatory and Anticancer Activity
Thiazole and benzamide compounds have been explored for their biological activities. Lynch et al. (2006) synthesized thiazole and thiazoline derivatives coupled with benzamide and evaluated their anti-inflammatory activities, providing insights into their potential therapeutic applications (Lynch et al., 2006).
Photophysical Properties
Compounds containing triazole and related heterocycles have been investigated for their photophysical properties. Padalkar et al. (2015) studied the fluorescence characteristics of triazole derivatives, which could be relevant for developing fluorescent probes and materials (Padalkar et al., 2015).
Future Directions
The future research directions could involve exploring new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in pharmaceutical chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Lm-PTR1 , a protein involved in the life cycle of the parasite Leishmania major . This protein is a key target for antileishmanial activity .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the target protein, thereby inhibiting its function . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The inhibition of Lm-PTR1 disrupts the life cycle of the Leishmania major parasite, leading to its death . This results in the compound’s antileishmanial activity . Furthermore, the compound also shows antimalarial activity, possibly through similar biochemical pathways .
Result of Action
The compound’s action results in the death of the Leishmania major parasite, thereby exhibiting its antileishmanial activity . Additionally, it has been shown to have antimalarial activity, with significant suppression effects against Plasmodium berghei .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-5-4-6-17(11-14)20-24-22-26(25-20)19(13-28-22)9-10-23-21(27)18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTLKTSKAGFPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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